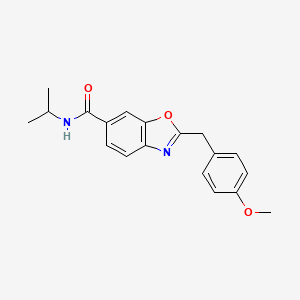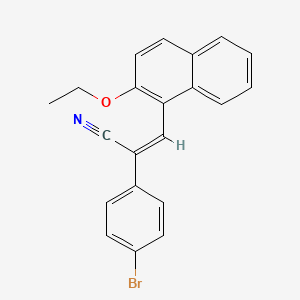![molecular formula C16H26N2O6 B5212616 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1992 by a team of researchers from the University of Bristol, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases.
作用機序
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a selective β3-adrenoceptor agonist, which means that it selectively activates the β3-adrenoceptor subtype. The β3-adrenoceptor is primarily found in adipose tissue, where it regulates lipolysis and thermogenesis. Activation of the β3-adrenoceptor by this compound leads to an increase in lipolysis and thermogenesis, which in turn leads to weight loss and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased energy expenditure, reduced food intake, improved glucose tolerance and insulin sensitivity, and improved cardiac function and blood pressure. These effects are primarily mediated by the activation of the β3-adrenoceptor in adipose tissue.
実験室実験の利点と制限
One of the main advantages of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for the β3-adrenoceptor, which allows for the study of the specific effects of β3-adrenoceptor activation. However, one of the limitations of this compound is its relatively low potency compared to other β3-adrenoceptor agonists, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases.
2. Development of more potent and selective β3-adrenoceptor agonists for use in lab experiments and potential clinical applications.
3. Investigation of the molecular mechanisms underlying the effects of β3-adrenoceptor activation by this compound.
4. Investigation of the potential side effects and safety profile of this compound, particularly with regard to its potential use as a therapeutic agent.
合成法
The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethanol. This is followed by the reaction of the latter with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine. Finally, the oxalate salt of the compound is obtained by reacting it with oxalic acid.
科学的研究の応用
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential therapeutic applications in various fields. In the field of obesity, it has been shown to promote weight loss by increasing energy expenditure and reducing food intake. In the field of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. In the field of cardiovascular diseases, it has been shown to improve cardiac function and reduce blood pressure.
特性
IUPAC Name |
N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNQPRLAYZIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)


![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)


![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)



![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

